N-[4-[(2R,4R,4aS,8aR)-4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl]pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25656651-Compound-31c: is a small molecular drug developed by Novartis AG. It is known for its inhibitory effects on the fusion protein Bcr-Abl T315I mutant, which is associated with certain types of cancer . This compound has shown promise in preclinical studies for its potential therapeutic applications.
Preparation Methods
The synthesis of PMID25656651-Compound-31c involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Formation of Intermediate Compounds: The initial steps involve the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves the coupling of the intermediate compounds under specific reaction conditions to form PMID25656651-Compound-31c.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and purity through rigorous quality control measures.
Chemical Reactions Analysis
PMID25656651-Compound-31c undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID25656651-Compound-31c has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of PMID25656651-Compound-31c involves its binding to the Bcr-Abl T315I mutant protein, inhibiting its activity. This inhibition disrupts downstream signaling pathways such as STAT5, PI3K/Akt, and Erk1/2, leading to decreased cell transformation, survival, and proliferation . The compound’s molecular targets include the Bcr-Abl fusion protein and associated signaling molecules.
Comparison with Similar Compounds
PMID25656651-Compound-31c can be compared with other similar compounds that target the Bcr-Abl fusion protein. Some of these similar compounds include:
Imatinib: A well-known inhibitor of the Bcr-Abl fusion protein, used in the treatment of chronic myeloid leukemia.
Dasatinib: Another inhibitor of the Bcr-Abl protein, with a broader spectrum of activity against various Bcr-Abl mutants.
Nilotinib: A selective inhibitor of the Bcr-Abl protein, designed to overcome resistance to imatinib.
What sets PMID25656651-Compound-31c apart is its specific inhibitory effect on the T315I mutant, which is known to confer resistance to other inhibitors. This makes it a unique and valuable compound in the development of targeted cancer therapies.
Properties
Molecular Formula |
C25H27N5O4 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[4-[(2R,4R,4aS,8aR)-4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl]pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C25H27N5O4/c26-23-22(29-17(14-28-23)15-6-2-1-3-7-15)24(32)30-18-13-27-11-9-16(18)19-12-20(31)25(33)10-5-4-8-21(25)34-19/h1-3,6-7,9,11,13-14,19-21,31,33H,4-5,8,10,12H2,(H2,26,28)(H,30,32)/t19-,20-,21-,25+/m1/s1 |
InChI Key |
MHELWFWYAKEXOQ-YCFYUYSTSA-N |
Isomeric SMILES |
C1CC[C@]2([C@@H](C1)O[C@H](C[C@H]2O)C3=C(C=NC=C3)NC(=O)C4=NC(=CN=C4N)C5=CC=CC=C5)O |
Canonical SMILES |
C1CCC2(C(C1)OC(CC2O)C3=C(C=NC=C3)NC(=O)C4=NC(=CN=C4N)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.